cis-3-Hexenyl phenylacetate
Overview
Description
Cis-3-Hexenyl phenylacetate is a chemical compound with the linear formula C6H5CH2CO2CH2CH2CH=CHC2H5 . It has a molecular weight of 218.29 . This compound is known for its mild and sweet, green-rose-mossy odor .
Synthesis Analysis
This compound may be synthesized from phenylacetyl chloride and cis-3-hexenol with a pyridine catalyst in an inert diluent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H18O2 . The InChI representation of the molecule is InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3- .Chemical Reactions Analysis
The rate constants for reactions of O3 with four cis-3-hexenyl esters have been measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure . The reactivity of the studied compounds towards O3 was obviously dependent on their chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.29 . It has a refractive index n20/D of 1.502 (lit.) . The boiling point is 292-297 °C (lit.) and the density is 0.992 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Application in Food Industry
Cis-3-hexenyl phenylacetate, a flavor compound with a fruity odor, is widely used in the food industry. A study conducted by Chiang, Chang, and Shieh (2003) focused on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate, a related compound, for use in the food industry. This research highlighted the effective methods for synthesizing flavor compounds using biotechnological processes (Chiang, Chang, & Shieh, 2003).
2. Catalytic Performance and Synthesis Techniques
Another study by Xiaoshuan et al. (2013) delved into the transesterification process for synthesizing cis-3-hexen-1-yl acetate, a compound closely related to this compound. This process was facilitated using KOH/γ-Al2O3 as a catalyst, showcasing the potential for efficient synthetic methods in producing such flavor compounds (Xiaoshuan et al., 2013).
3. Stability and Behavior in Water
Khiari et al. (1999) investigated the stability and behavior of grassy odors in drinking water, focusing on compounds like cis-3-hexenyl acetate. This study provided insights into the degradation mechanisms of such compounds in aqueous solutions, which is crucial for understanding their behavior in different environments (Khiari et al., 1999).
4. Distribution on Fibers
Liu et al. (2004) explored the distribution of cis-3-hexenyl salicylate, a compound similar to this compound, on various fibers. This research is significant for understanding how such aroma compounds interact with different textile materials, influencing their application in industries like clothing and home goods (Liu et al., 2004).
5. Environmental Impact and Atmospheric Chemistry
A study by Zhang et al. (2018) focused on the gas-phase reactions of ozone with cis-3-hexenyl esters, including cis-3-hexenyl acetate. This research is crucial for understanding the environmental impact and atmospheric chemistry of these compounds, which are emitted by plants and vegetation (Zhang et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is used as a flavor and fragrance agent , suggesting that its targets could be olfactory receptors.
Mode of Action
As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce a green, honey, and floral scent .
Pharmacokinetics
Its physical properties such as boiling point (292-297°c) and density (0992 g/mL at 25°C) suggest that it is a volatile compound .
Result of Action
As a flavor and fragrance agent, it likely contributes to the perception of a green, honey, and floral scent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-3-Hexenyl phenylacetate . For instance, its volatility might be affected by temperature and pressure. Moreover, it should be noted that this compound should be prevented from contacting groundwater, waterways, or sewage systems without government permission .
Properties
IUPAC Name |
hex-3-enyl 2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFIIYSBXHBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866096 | |
Record name | Hex-3-en-1-yl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.